molecular formula C13H18N2O2 B6149929 1-[4-(2-methoxyphenyl)piperazin-1-yl]ethan-1-one CAS No. 62845-42-5

1-[4-(2-methoxyphenyl)piperazin-1-yl]ethan-1-one

Cat. No.: B6149929
CAS No.: 62845-42-5
M. Wt: 234.29 g/mol
InChI Key: ZKKQCNJWCNXKGN-UHFFFAOYSA-N
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Description

1-[4-(2-methoxyphenyl)piperazin-1-yl]ethan-1-one is a chemical compound that belongs to the class of arylpiperazines. This compound is known for its potential therapeutic applications, particularly in the field of medicinal chemistry. It is often studied for its interactions with various receptors in the human body, making it a subject of interest in pharmacological research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(2-methoxyphenyl)piperazin-1-yl]ethan-1-one typically involves the reaction of 1-(2-methoxyphenyl)piperazine with ethanoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of catalysts and optimized solvents can further enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

1-[4-(2-methoxyphenyl)piperazin-1-yl]ethan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-[4-(2-methoxyphenyl)piperazin-1-yl]ethan-1-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological receptors, particularly adrenergic receptors.

    Medicine: Potential therapeutic applications in treating neurological and psychiatric disorders.

    Industry: Used in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The compound exerts its effects primarily through interactions with adrenergic receptors. It acts as a ligand that can either activate or block these receptors, leading to various physiological responses. The molecular targets include alpha1-adrenergic receptors, which are involved in the contraction of smooth muscles in blood vessels and other tissues. The pathways involved include the modulation of neurotransmitter release and receptor activation .

Comparison with Similar Compounds

Similar Compounds

    Trazodone: An antidepressant that also targets adrenergic receptors.

    Naftopidil: Used to treat benign prostatic hyperplasia by blocking alpha1-adrenergic receptors.

    Urapidil: An antihypertensive agent that acts on both alpha1-adrenergic and 5-HT1A receptors.

Uniqueness

1-[4-(2-methoxyphenyl)piperazin-1-yl]ethan-1-one is unique due to its specific structural features and its ability to interact with multiple receptor subtypes. This makes it a versatile compound for various therapeutic applications and a valuable tool in pharmacological research.

Properties

CAS No.

62845-42-5

Molecular Formula

C13H18N2O2

Molecular Weight

234.29 g/mol

IUPAC Name

1-[4-(2-methoxyphenyl)piperazin-1-yl]ethanone

InChI

InChI=1S/C13H18N2O2/c1-11(16)14-7-9-15(10-8-14)12-5-3-4-6-13(12)17-2/h3-6H,7-10H2,1-2H3

InChI Key

ZKKQCNJWCNXKGN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CCN(CC1)C2=CC=CC=C2OC

Purity

0

Origin of Product

United States

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